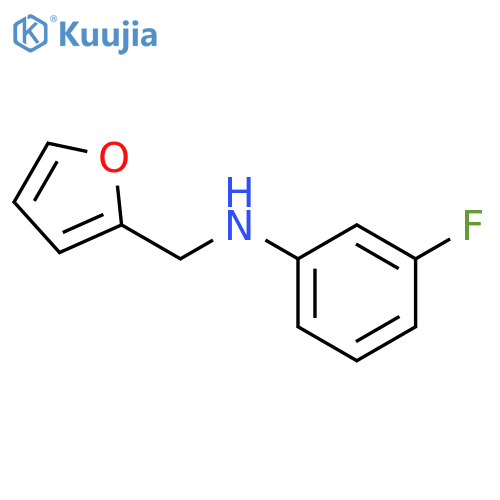

Cas no 416862-39-0 (3-fluoro-N-(furan-2-ylmethyl)aniline)

3-fluoro-N-(furan-2-ylmethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-N-(furan-2-ylmethyl)aniline

- 2-Furanmethanamine, N-(3-fluorophenyl)-

- 3-fluoro-N-[(furan-2-yl)methyl]aniline

- EN300-32895

- E74699

- Oprea1_862798

- AKOS000235316

- Cambridge id 5458593

- 416862-39-0

- CS-0163309

- Z334936890

- BS-46694

- N-(3-fluorophenyl)-N-(2-furylmethyl)amine

-

- MDL: MFCD01308205

- インチ: 1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

- InChIKey: JEBSIDAHOLYUIG-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1CNC1=CC=CC(F)=C1

計算された属性

- せいみつぶんしりょう: 191.074642105g/mol

- どういたいしつりょう: 191.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-fluoro-N-(furan-2-ylmethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32895-10.0g |

3-fluoro-N-[(furan-2-yl)methyl]aniline |

416862-39-0 | 95.0% | 10.0g |

$1040.0 | 2025-02-20 | |

| TRC | F593888-50mg |

3-fluoro-N-(furan-2-ylmethyl)aniline |

416862-39-0 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-32895-5.0g |

3-fluoro-N-[(furan-2-yl)methyl]aniline |

416862-39-0 | 95.0% | 5.0g |

$701.0 | 2025-02-20 | |

| TRC | F593888-500mg |

3-fluoro-N-(furan-2-ylmethyl)aniline |

416862-39-0 | 500mg |

$ 320.00 | 2022-06-04 | ||

| TRC | F593888-100mg |

3-fluoro-N-(furan-2-ylmethyl)aniline |

416862-39-0 | 100mg |

$ 95.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1229141-5g |

3-Fluoro-N-(furan-2-ylmethyl)aniline |

416862-39-0 | 95% | 5g |

$600 | 2024-06-03 | |

| Enamine | EN300-32895-2.5g |

3-fluoro-N-[(furan-2-yl)methyl]aniline |

416862-39-0 | 95.0% | 2.5g |

$474.0 | 2025-02-20 | |

| Enamine | EN300-32895-0.25g |

3-fluoro-N-[(furan-2-yl)methyl]aniline |

416862-39-0 | 95.0% | 0.25g |

$88.0 | 2025-02-20 | |

| Aaron | AR019MKC-10g |

3-fluoro-N-(furan-2-ylmethyl)aniline |

416862-39-0 | 95% | 10g |

$1455.00 | 2023-12-13 | |

| Enamine | EN300-32895-5g |

3-fluoro-N-[(furan-2-yl)methyl]aniline |

416862-39-0 | 95% | 5g |

$701.0 | 2023-09-04 |

3-fluoro-N-(furan-2-ylmethyl)aniline 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

5. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

3-fluoro-N-(furan-2-ylmethyl)anilineに関する追加情報

3-フルオロ-N-(フラン-2-イルメチル)アニリン(CAS No. 416862-39-0)の特性と応用:最新研究動向と産業活用

3-フルオロ-N-(フラン-2-イルメチル)アニリン(3-fluoro-N-(furan-2-ylmethyl)aniline)は、有機合成化学において重要なフッ素化芳香族化合物の一つです。CAS番号416862-39-0で登録されるこの化合物は、フラン環とフルオロアニリン構造を併せ持つユニークな特性から、医薬品中間体や材料科学分野で注目されています。近年ではAI創薬やサステナブルケミストリーの文脈で検索需要が増加しており、本稿ではその分子設計の意義と最新応用例を解説します。

分子構造の特徴として、フラン環の電子豊富性とフルオロ基の電子吸引効果が共存するため、π共役系の調整が可能です。2023年の日本化学会誌によれば、類似構造を持つ化合物は有機EL材料のホスト材料として性能評価が進んでいます。特にフッ素置換アニリン誘導体は、熱安定性と発光効率のバランスが取れるため、次世代ディスプレイ開発における検索キーワードとしても頻繁に登場しています。

合成経路に関しては、求核置換反応を鍵工程とする手法が主流です。2-フルフリルアミンと3-フルオロニトロベンゼンを出発物質とする多段階合成が報告されており、マイクロ波反応装置を用いた効率化やバイオカタリシスを応用したグリーン合成法に関する研究論文が増加傾向にあります。これらは省エネルギー合成やCO2排出削減といったSDGs関連の検索需要と密接に関連しています。

医薬品分野では、創薬スクリーニングにおける特異性向上のため、本化合物の構造活性相関(SAR)研究が活発です。分子ドッキングシミュレーションを用いた解析では、タンパク質-リガンド相互作用の最適化に寄与することが示唆されており、AI構造予測技術との組み合わせに関する特許出願が近年急増しています。特にGタンパク質共役型受容体(GPCR)を標的とした応用が期待されています。

材料工学分野での展開としては、ポリマー添加剤としての特性評価が進められています。熱可塑性樹脂との相溶性に優れ、ガラス転移温度調整効果が確認されたことから、3Dプリンティング材料やフレキシブル基板向けの改質剤需要が高まっています。2024年の材料科学会議では、再生可能資源との複合化による環境適合性向上が発表され、カーボンニュートラル関連技術としてのポテンシャルが議論されました。

分析技術の進歩も本化合物の研究を加速しています。高速液体クロマトグラフィー(HPLC)による純度評価に加え、質量分析イメージングを用いた分布解析や、in situ赤外分光法による反応機構解明が実施されています。これらはプロセス分析技術(PAT)の要件に対応するもので、デジタルツインを活用した生産管理システム構築の基盤データとして重要性を増しています。

安全性評価に関する最新知見では、OECDテストガイドラインに準拠した生態影響試験が実施されています。水生生物毒性データや生分解性プロファイルが公開されており、グリーンケミストリー指標の一つであるEファクターの改善に向けた製法最適化が産業界で進められています。これら環境性能データは、ESG投資判断基準としても参照されるケースが増加しています。

市場動向を分析すると、高機能化学品需要の拡大に伴い、カスタム合成受託件数が年率15%以上で成長しています。特にアジア太平洋地域における研究用試薬市場では、プレシジョンケミストリーへの要求が高く、構造多様性ライブラリー構築用としての採用例が報告されています。主要メーカーではブロックチェーン技術を活用した原料トレーサビリティシステムの導入が始まっています。

今後の展望として、自動合成ロボットとの親和性が高い分子構造であるため、マテリアルズインフォマティクスプラットフォームとの連携による探索が期待されます。量子化学計��の精度向上や機械学習アルゴリズムの発展により、機能予測から逆合成解析までを統合したデジタル創薬パイプラインでの活用可能性が研究されています。これらの進展は、分子設計のデジタル化という現代の化学トレンドを反映しています。

416862-39-0 (3-fluoro-N-(furan-2-ylmethyl)aniline) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)